molecular formula C11H17N3 B14068873 2-Methyl-5-(piperazin-1-yl)aniline

2-Methyl-5-(piperazin-1-yl)aniline

Cat. No.: B14068873
M. Wt: 191.27 g/mol
InChI Key: FKCMEBKIZZAZIB-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperazin-1-yl)aniline is an organic compound that features a piperazine ring attached to an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an aniline and a piperazine group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperazin-1-yl)aniline typically involves the reaction of 2-methyl-5-nitroaniline with piperazine. The nitro group is first reduced to an amine, which then reacts with piperazine under appropriate conditions to form the desired product. Common reagents for the reduction step include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperazin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the piperazine ring or the aniline moiety.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .

Scientific Research Applications

2-Methyl-5-(piperazin-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperazin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazine ring can interact with various biological targets, while the aniline moiety can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(piperidin-1-yl)aniline: Similar structure but with a piperidine ring instead of a piperazine ring.

    2-Methyl-5-(morpholin-1-yl)aniline: Contains a morpholine ring instead of a piperazine ring.

Uniqueness

2-Methyl-5-(piperazin-1-yl)aniline is unique due to the presence of both an aniline and a piperazine group, which allows for diverse chemical modifications and applications. The piperazine ring provides additional sites for functionalization compared to similar compounds with different heterocyclic rings .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

2-methyl-5-piperazin-1-ylaniline

InChI

InChI=1S/C11H17N3/c1-9-2-3-10(8-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3

InChI Key

FKCMEBKIZZAZIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCNCC2)N

Origin of Product

United States

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